molecular formula C14H13NO5 B5816491 3-(4-ethoxyphenoxy)-5-nitrophenol

3-(4-ethoxyphenoxy)-5-nitrophenol

Cat. No.: B5816491
M. Wt: 275.26 g/mol
InChI Key: JCPNGIFYWGJBFA-UHFFFAOYSA-N
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Description

3-(4-ethoxyphenoxy)-5-nitrophenol is an organic compound characterized by the presence of an ethoxy group, a phenoxy group, and a nitro group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenoxy)-5-nitrophenol typically involves the following steps:

    Etherification: The ethoxy group can be introduced via an etherification reaction, where the phenol reacts with ethyl bromide in the presence of a base such as potassium carbonate.

    Phenoxy Group Introduction: The phenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where the nitrophenol reacts with 4-ethoxyphenol in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxyphenoxy)-5-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common nucleophiles for substitution reactions include alkoxides and amines.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Aminophenols.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-(4-ethoxyphenoxy)-5-nitrophenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenoxy)-5-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenol and ethoxy groups can also contribute to the compound’s overall activity by affecting its solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-methoxyphenoxy)-5-nitrophenol: Similar structure but with a methoxy group instead of an ethoxy group.

    3-(4-ethoxyphenoxy)-4-nitrophenol: Similar structure but with the nitro group in a different position.

    3-(4-ethoxyphenoxy)-5-aminophenol: Similar structure but with an amino group instead of a nitro group.

Uniqueness

3-(4-ethoxyphenoxy)-5-nitrophenol is unique due to the specific arrangement of its functional groups, which can influence its reactivity and potential applications. The presence of both an ethoxy group and a nitro group on the phenol ring can lead to distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-(4-ethoxyphenoxy)-5-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5/c1-2-19-12-3-5-13(6-4-12)20-14-8-10(15(17)18)7-11(16)9-14/h3-9,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPNGIFYWGJBFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OC2=CC(=CC(=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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